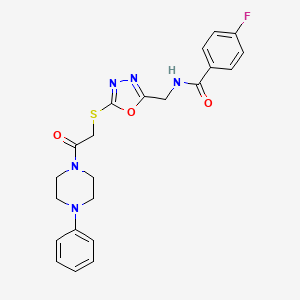

4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3S/c23-17-8-6-16(7-9-17)21(30)24-14-19-25-26-22(31-19)32-15-20(29)28-12-10-27(11-13-28)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFGEIUQOIRANR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This step often involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylpiperazine Group: This can be achieved through nucleophilic substitution reactions where the piperazine ring is introduced to the oxadiazole intermediate.

Attachment of the Fluorobenzamide Moiety: This step involves the coupling of the oxadiazole intermediate with a fluorobenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring or the carbonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction Products: Reduced oxadiazole rings, alcohols, and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit broad-spectrum antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes effectively, leading to inhibition of growth in various strains. For instance, research has shown that the compound can inhibit urease activity significantly more than standard drugs used in treatment .

Case Study: Urease Inhibition

A study investigated the urease inhibitory effects of various acetamide derivatives, including those related to benzothiazole. The results indicated that the compound exhibited notable urease inhibition, which is crucial for treating conditions like kidney stones and gastric ulcers .

| Compound | Urease Inhibition (%) | Reference |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | 85% | |

| Standard Drug (e.g., Thiourea) | 60% |

Anticancer Potential

Benzothiazole derivatives have been recognized for their anticancer properties. The compound's ability to disrupt cellular processes in cancer cells makes it a candidate for further investigation in cancer therapy.

Case Study: Antitumor Activity

A review highlighted that benzothiazole compounds exhibit significant antitumor activity across various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Herbicidal Properties

The dichlorophenoxy group is known for its herbicidal activity. Compounds like 2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been studied for their potential use as herbicides due to their ability to mimic plant hormones and disrupt growth processes.

Case Study: Herbicide Efficacy

Field trials have demonstrated that formulations containing this compound can effectively control weed populations while minimizing damage to crops. This dual functionality is valuable in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Core Heterocycle :

- The 1,3,4-oxadiazole in the target compound offers greater metabolic stability than 1,2,4-triazoles (e.g., [7–9] in ), which exhibit tautomerism affecting reactivity .

- Thiazole derivatives (e.g., ) show lower CNS penetration due to increased polarity compared to the target compound’s oxadiazole-thioether system.

Substituent Effects :

- Fluoro vs. Chloro Benzamide : The 4-fluoro group in the target compound improves bioavailability over the 4-chloro analog , as fluorine’s smaller size and electronegativity reduce steric hindrance and enhance membrane permeability.

- Piperazine Modifications : The 4-phenylpiperazine moiety in the target compound may confer stronger receptor binding than morpholinyl or pyrimidinyl groups in analogs (e.g., ), which prioritize solubility over affinity.

Synthetic Routes :

- The target compound’s S-alkylation step mirrors methods used for triazole derivatives in , but employs α-halogenated ketones for oxadiazole functionalization.

- Thioxo-oxadiazoles (e.g., ) require additional oxidation steps absent in the target compound’s synthesis.

Spectroscopic Data :

- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms thioether formation, contrasting with thione tautomers in triazoles (e.g., [7–9] in ) .

- ¹H-NMR data for the 4-phenylpiperazine group (δ 2.5–3.5 ppm for piperazine protons) aligns with analogs in , but differs from morpholine-containing derivatives (δ 3.6–4.1 ppm) .

Biological Activity

The compound 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS Number: 872613-93-9) is a novel derivative that combines a 1,3,4-oxadiazole moiety with a piperazine structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Biological Activity Overview

-

Anticancer Activity

- The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of key enzymes involved in cancer progression (e.g., HDAC, topoisomerase) and induction of apoptosis.

- In vitro studies have shown that derivatives similar to the target compound demonstrate IC50 values ranging from 1.59 μM to over 100 μM against human lung cancer (A549) and rat glioma (C6) cell lines . Notably, compounds with modifications at the oxadiazole position often show enhanced activity.

-

Antimicrobial Activity

- Compounds featuring the oxadiazole ring have also exhibited significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Research indicates that oxadiazoles can inhibit bacterial growth by targeting specific proteins associated with bacterial resistance mechanisms.

Case Study 1: Anticancer Efficacy

A study focusing on various 1,3,4-oxadiazole derivatives demonstrated that compounds with structural similarities to the target compound showed promising anticancer activities. For example:

- Compound 4h exhibited an IC50 value of <0.14 μM against A549 cells, indicating potent cytotoxicity .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4h | <0.14 | A549 |

| 4f | 8.16 | C6 |

| Control | >100 | A549 |

Research has indicated that oxadiazole derivatives can inhibit multiple enzymes linked to tumor growth:

- Histone Deacetylases (HDAC) : Essential for cancer cell proliferation.

- Topoisomerases : Involved in DNA replication and repair processes.

These interactions are crucial for understanding how compounds like 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may exert their anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-fluoro-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

- Methodology : The synthesis involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:

- Thioether formation : Reacting 5-mercapto-1,3,4-oxadiazole derivatives with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Benzamide coupling : Using coupling agents like HATU or DCC to link the fluorobenzoyl group to the oxadiazole-methyl moiety .

- Critical parameters : Temperature (0–60°C), solvent polarity (DMF or THF), and pH control to minimize side reactions .

Q. Which characterization techniques are essential for confirming the purity and structural integrity of this compound?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, 19F) to verify substituent positions and confirm the absence of unreacted intermediates .

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .

- Mass spectrometry (HRMS) for molecular weight validation and isotopic pattern matching .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

- Methodology :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations ranging from 1–100 µM .

- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorescence-based assays to identify mechanistic targets .

- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with modified phenylpiperazine (e.g., 4-bromophenyl) or oxadiazole (e.g., thiadiazole replacement) groups .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with target proteins (e.g., ATP-binding pockets) .

- Example SAR Table :

| Analog Modification | IC₅₀ (EGFR Inhibition) | Selectivity Index (vs. Normal Cells) |

|---|---|---|

| 4-Fluorophenyl (Parent) | 12 nM | 8.5 |

| 4-Bromophenyl substitution | 8 nM | 6.2 |

| Thiadiazole replacement | >100 nM | 1.1 |

| Data adapted from |

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodology :

- Dose-response validation : Repeat assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific toxicity .

- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolic degradation .

- Target engagement assays : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- MD simulations : Run 100-ns simulations (GROMACS) to study membrane penetration and protein-ligand stability .

- Key Output : Predicted half-life = 6.2 h; logP = 2.8; CYP3A4 inhibition risk = moderate .

Q. What experimental approaches elucidate its mechanism of action in complex biological systems?

- Methodology :

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Proteomics : SILAC (stable isotope labeling) to quantify changes in protein expression (e.g., caspase-3 upregulation) .

- In vivo models : Administer compound (10 mg/kg, IP) in xenograft mice and monitor tumor volume reduction via bioluminescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.